ボットロマイシン

概要

説明

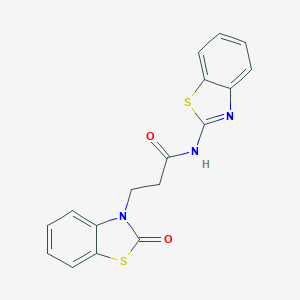

ボットロマイシン A2 は、顕著な抗生物質活性を有する環状ペプチドです。 これは、1957年にストレプトマイセス・ボットロペンシスから単離された天然物として初めて発見されました 。 この化合物は、メチシリン耐性黄色ブドウ球菌(MRSA)およびバンコマイシン耐性腸球菌(VRE)に対して特に効果的であり、抗生物質耐性菌との戦いで有望な候補となっています .

科学的研究の応用

Bottromycin A2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the synthesis and modification of macrocyclic peptides . In biology and medicine, bottromycin A2 is being investigated for its potential as an antibiotic against drug-resistant pathogens such as MRSA and VRE . In the industry, the production of bottromycin A2 using metabolically engineered Streptomyces species represents a significant advancement in sustainable biotechnology .

作用機序

ボットロマイシン A2 は、細菌のタンパク質合成を阻害することで抗生物質として機能します。 これは、リボソームのA部位に結合し、アミノアシルtRNAの結合を阻害することによって達成されます 。 この阻害は、成長中のペプチド鎖への新しいアミノ酸の付加を阻止し、タンパク質合成を効果的に停止し、細菌細胞の死につながります .

類似化合物の比較

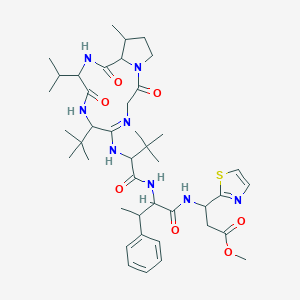

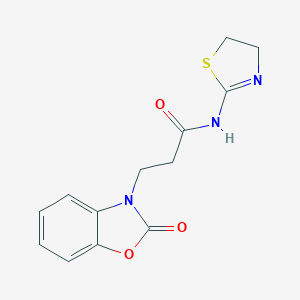

ボットロマイシン A2 は、バンコマイシンやメチシリンなどの他の抗生物質とは構造的に異なります 。 バンコマイシンはグリコペプチド系抗生物質であり、メチシリンはβ-ラクタム系抗生物質ですが、ボットロマイシン A2 は、ユニークなアミジン結合とチアゾール環を持つ環状ペプチドです 。 ボットロマイシン A2 に似た化合物には、ボットロマイシン B やボットロマイシン C などの他のボットロマイシン変異体があり、メチル化パターンが異なります 。 ボットロマイシン A2 はプロリンで単一メチル化されており、ボットロマイシン B はプロリンでメチル化されておらず、ボットロマイシン C はプロリンで二重メチル化されています .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Bottromycin A2 plays a significant role in biochemical reactions. It interacts with the ribosome, specifically the A site of the 50S subunit . This interaction interferes with the translocation of peptidyl-tRNA and movement of mRNA on the ribosomes .

Cellular Effects

Bottromycin A2 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of Bottromycin A2 is primarily through the inhibition of protein synthesis. It blocks the binding of aminoacyl-tRNA to the A site of the 50S ribosome, leading to the release of aminoacyl-tRNA from the ribosome and premature termination of protein synthesis .

Temporal Effects in Laboratory Settings

The effects of Bottromycin A2 change over time in laboratory settings. While specific data on its stability, degradation, and long-term effects on cellular function are limited, it’s known that Bottromycin A2 exhibits antibacterial activity in vitro .

Metabolic Pathways

Bottromycin A2 is involved in the ribosomally synthesised and post-translationally modified peptide (RiPP) superfamily of natural products . It interacts with enzymes in the ribosome during protein synthesis .

Subcellular Localization

Bottromycin A2 localizes to the ribosomes within the cell, where it binds to the A site of the 50S subunit and inhibits protein synthesis .

準備方法

合成経路と反応条件: ボットロマイシン A2 は、リボソーム合成および翻訳後修飾ペプチド(RiPP)のスーパーファミリーに属する天然物です 。 ボットロマイシン A2 の合成には、珍しいアミジン結合、C-メチル化、およびD-アミノ酸の組み込みによる、ユニークな4つのアミノ酸からなる環状構造の形成が含まれます 。 ボットロマイシンとそのアナログの全合成は、研究の重要な焦点であり、さまざまな合成アプローチが開発されてきました .

工業生産方法: ボットロマイシン A2 の工業生産には、通常、代謝的に改変されたストレプトマイセス種が使用されます。 例えば、ストレプトマイセス・リビダンスは、廃棄物や非食品モデル基質を使用してボットロマイシン A2 を異種生産するように代謝的に改変されています 。 この方法は、リソースの利用を最適化するとともに、高価値な天然物の生産に伴う環境への影響を軽減します .

化学反応の分析

反応の種類: ボットロマイシン A2 は、酸化、還元、置換など、いくつかの種類の化学反応を受けます。 ボットロマイシンの構造には、環状アミジンとチアゾール環が含まれており、これらの反応の重要な部位です .

一般的な試薬と条件: ボットロマイシン A2 の合成および改変に使用される一般的な試薬には、アルキル化反応用のアルキルハライド、および酸化反応および還元反応用のさまざまな酸化剤と還元剤が含まれます 。反応条件は、通常、化合物の安定性と活性を確保するために、特定の温度範囲とpH範囲が含まれます。

主な生成物: これらの反応から生成される主な生成物には、さまざまなボットロマイシン誘導体があり、生体内での化合物の安定性と有効性を高めるために検討されています .

科学研究への応用

ボットロマイシン A2 は、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。 化学では、環状ペプチドの合成と改変を研究するためのモデル化合物として役立ちます 。 生物学および医学では、ボットロマイシン A2 は、MRSA や VRE などの耐性病原体に対する抗生物質としての可能性について調査されています 。 産業では、代謝的に改変されたストレプトマイセス種を使用したボットロマイシン A2 の生産は、持続可能なバイオテクノロジーにおける重要な進歩を表しています .

類似化合物との比較

Bottromycin A2 is structurally distinct from other antibiotics such as vancomycin and methicillin . While vancomycin is a glycopeptide antibiotic and methicillin is a beta-lactam antibiotic, bottromycin A2 is a macrocyclic peptide with a unique amidine linkage and thiazole ring . Similar compounds to bottromycin A2 include other bottromycin variants such as bottromycin B and bottromycin C, which differ in their methylation patterns . Bottromycin A2 is singly methylated on proline, bottromycin B lacks methylation on proline, and bottromycin C contains a doubly methylated proline .

特性

IUPAC Name |

methyl (3R)-3-[[(2S,3S)-2-[[(2S)-2-[[(6S,9S,12S,13R)-6-tert-butyl-13-methyl-2,8,11-trioxo-9-propan-2-yl-1,4,7,10-tetrazabicyclo[10.3.0]pentadec-4-en-5-yl]amino]-3,3-dimethylbutanoyl]amino]-3-phenylbutanoyl]amino]-3-(1,3-thiazol-2-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62N8O7S/c1-23(2)30-36(53)49-33(41(5,6)7)35(44-22-28(51)50-19-17-24(3)32(50)38(55)46-30)48-34(42(8,9)10)39(56)47-31(25(4)26-15-13-12-14-16-26)37(54)45-27(21-29(52)57-11)40-43-18-20-58-40/h12-16,18,20,23-25,27,30-34H,17,19,21-22H2,1-11H3,(H,44,48)(H,45,54)(H,46,55)(H,47,56)(H,49,53)/t24-,25+,27-,30+,31+,32+,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIZLOPUXFSFNR-XZNJZDOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C1C(=O)NC(C(=O)NC(C(=NCC2=O)NC(C(=O)NC(C(C)C3=CC=CC=C3)C(=O)NC(CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN2[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=NCC2=O)N[C@H](C(=O)N[C@@H]([C@@H](C)C3=CC=CC=C3)C(=O)N[C@H](CC(=O)OC)C4=NC=CS4)C(C)(C)C)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62N8O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028185 | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

823.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15005-62-6 | |

| Record name | β-Alanine, N-[(2S)-2-[[glycyl-(3R)-3-methyl-L-prolyl-L-valyl]amino]-1-imino-3,3-dimethylbutyl]-3-methyl-L-valyl-(βS)-β-methyl-L-phenylalanyl-3-(2-thiazolyl)-, methyl ester, cyclic (1→1′)-imine, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15005-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bottromycin A(2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)

![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)